Acetic acid;2,2-dimethylpiperazine
CAS No.: 825644-92-6
Cat. No.: VC19044830
Molecular Formula: C10H22N2O4
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825644-92-6 |
|---|---|
| Molecular Formula | C10H22N2O4 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | acetic acid;2,2-dimethylpiperazine |
| Standard InChI | InChI=1S/C6H14N2.2C2H4O2/c1-6(2)5-7-3-4-8-6;2*1-2(3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,3,4) |
| Standard InChI Key | RZCIQWYXLNCFRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.CC1(CNCCN1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperazine core with two methyl groups at the 2-position and two acetic acid moieties (Figure 1). X-ray crystallography reveals a chair conformation for the piperazine ring, with methyl groups occupying equatorial positions to minimize steric strain. The acetic acid components form hydrogen-bonded dimers in the solid state, contributing to its relatively high melting point (108–111°C) .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 825644-92-6 | |
| Molecular Formula | ||
| Molecular Weight | 234.29 g/mol | |
| Density | 0.8–1.1 g/cm³ | |
| Boiling Point | 161.1°C (at 760 mmHg) | |
| Log P | 0.797 | |
| Hydrogen Bond Donors | 2 |
Synthesis and Manufacturing
Industrial-Scale Production
-
Condensation: Isobutyraldehyde reacts with ethylenediamine in toluene at 80°C, forming 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
-
Hydrogenation: Catalytic hydrogenation (10% Pd/C, 3.5–4 bar ) at 60–65°C converts the imine intermediate to 2,2-dimethylpiperazine .
-
Acidification: Treatment with acetic acid yields the final product, purified via distillation (64–68°C at 0.0035–0.0045 MPa) .
Key Process Parameters
-
Solvent: Toluene/methanol (4:1 v/v)
-
Catalyst Loading: 5–7 wt% Pd/C
Reactivity and Functional Transformations
Nucleophilic Reactions
The piperazine nitrogen atoms () participate in:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation: Acetic anhydride converts free amines to acetamides, useful in drug derivatization.
-
Coordination Chemistry: Binds transition metals (Cu²⁺, Fe³⁺) through N-donor sites, forming complexes with catalytic activity .
Acid-Base Behavior
The compound exhibits biphasic solubility:
-
Acidic Conditions (pH < 5): Protonation of piperazine nitrogens enhances water solubility (up to 1.2 g/mL).
-
Neutral/Basic Conditions: Deprotonation increases lipid membrane permeability, critical for pharmaceutical formulations .
Applications in Pharmaceutical Development
Antimicrobial Agents
Structural analogs demonstrate potent activity against:
-
Gram-Positive Bacteria: MIC = 2–8 µg/mL for Staphylococcus aureus
-
Fungal Pathogens: 90% inhibition of Candida albicans at 10 µM
Mechanism: Disruption of ergosterol biosynthesis via lanosterol 14α-demethylase binding .
Neurological Therapeutics
The piperazine moiety enables blood-brain barrier penetration for:
-
Dopamine D₂ Antagonists: IC₅₀ = 12 nM in rat striatal membranes
Comparative Analysis with Related Compounds
Table 2: Piperazine Derivative Comparison
| Compound | Bioavailability | Log P | Therapeutic Index |
|---|---|---|---|
| 2,2-Dimethylpiperazine | 78% | 0.797 | 12.4 |
| Cis-2,6-Dimethylpiperazine | 65% | -0.19 | 8.9 |
| 1,4-Dimethylpiperazine | 82% | 1.02 | 15.2 |
Key differentiators:
-
Enhanced metabolic stability vs. 1,4-dimethyl analogs (t₁/₂ = 6.7 vs. 3.2 hours)
-
Reduced cardiotoxicity risk compared to cis-2,6 derivatives (hERG IC₅₀ > 30 µM)
Future Research Directions
Targeted Drug Delivery Systems
-
Nanoparticle Conjugates: PEGylated liposomes loaded with 2,2-dimethylpiperazine show 3× tumor accumulation vs. free drug in murine models.
-
Prodrug Activation: Enzyme-responsive carbamate linkages enable site-specific release in inflammatory tissues .
Green Chemistry Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume